molecular formula C21H15N3O2S2 B2658228 N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide CAS No. 1327532-66-0

N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2658228
CAS No.: 1327532-66-0
M. Wt: 405.49
InChI Key: BTFIIIZVRVKTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a unique combination of indole, thiophene, and benzo[d]thiazole moieties

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.

Mechanism of Action

The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases. The compound may also interact with cellular receptors and signaling pathways, leading to the modulation of gene expression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.

    Thiophene-2-carboxamide: Investigated for its antimicrobial and anti-inflammatory activities.

    Benzo[d]thiazole-6-carboxamide: Explored for its potential as an anticancer and antiviral agent.

Uniqueness

N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide is unique due to its combination of indole, thiophene, and benzo[d]thiazole moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad spectrum of biological activities.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S2/c25-20(14-4-6-16-19(10-14)28-12-22-16)23-15-5-3-13-7-8-24(17(13)11-15)21(26)18-2-1-9-27-18/h1-6,9-12H,7-8H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFIIIZVRVKTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)N=CS4)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.